molecular formula C6H8N2O4S2 B2847338 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide CAS No. 2169568-00-5

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Cat. No.: B2847338
CAS No.: 2169568-00-5
M. Wt: 236.26
InChI Key: PODRTLXZLXJQHD-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is a heterocyclic compound that features both a dioxolane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide typically involves the reaction of a thiazole derivative with a dioxolane derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH in dimethylformamide (DMF) or t-BuOK in THF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A related compound with similar structural features but lacking the thiazole and sulfonamide groups.

    1,3-Dioxane: Another related compound with a six-membered ring structure.

    Thiazole Derivatives: Compounds containing the thiazole ring but differing in other substituents.

Uniqueness

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is unique due to the combination of the dioxolane and thiazole rings with a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODRTLXZLXJQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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